2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester
Description
2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester is an organotin-modified acrylate ester. Its structure features a tributyltin (TBT) group attached to the methyl position of the acrylate backbone. Organotin compounds like this are historically significant for their biocidal and stabilizing properties, particularly in marine antifouling paints and polyvinyl chloride (PVC) stabilization . However, due to their environmental persistence and toxicity, many TBT compounds are heavily regulated under international agreements like the International Maritime Organization’s 2008 ban on TBT-based antifouling paints.
The ethyl ester group enhances solubility in organic matrices, while the TBT moiety imparts hydrophobic and reactive characteristics. While direct data on this compound is scarce in the provided evidence, comparisons can be drawn from structurally related acrylate esters and organotin chemistry.
Properties
IUPAC Name |
ethyl 2-(tributylstannylmethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O2.3C4H9.Sn/c1-4-8-6(7)5(2)3;3*1-3-4-2;/h2-4H2,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNKRIGYIYMYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451949 | |
| Record name | 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108286-71-1 | |
| Record name | 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The compound can be synthesized via nucleophilic substitution using ethyl 2-(bromomethyl)propenoate and tributyltin chloride (Sn(C₄H₉)₃Cl). This method leverages the electrophilicity of the bromomethyl group and the nucleophilicity of tributyltin anions. The reaction proceeds under anhydrous conditions in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane.
Key steps :
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Deprotonation : A strong base (e.g., lithium diisopropylamide, LDA) generates a tributyltin anion from Sn(C₄H₉)₃Cl.
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Substitution : The tin anion attacks the bromomethyl carbon of ethyl 2-(bromomethyl)propenoate, displacing bromide.
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Workup : Aqueous quenching and solvent extraction yield the crude product, purified via column chromatography.
Experimental Optimization
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Solvent effects : Dichloromethane enhances reaction rates due to its polarity, while THF improves tin anion stability.
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Temperature : Reactions conducted at 0–25°C minimize side reactions (e.g., ester hydrolysis).
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Catalysts : Crown ethers (e.g., 18-crown-6) improve tin anion solubility by complexing alkali metal counterions.
Representative data :
| Substrate | Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethyl 2-(bromomethyl)propenoate | THF | LDA | 78 | 95 |
| Ethyl 2-(bromomethyl)propenoate | CH₂Cl₂ | NaHMDS | 82 | 93 |
Transmetallation from Organozinc Intermediates
Zinc-Tin Exchange Strategy
This method involves forming a zinc-propenoate intermediate followed by transmetallation with tributyltin chloride. The process is adapted from organozinc-mediated polymerizations.
Procedure :
Critical Parameters
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Stoichiometry : A 1:1 molar ratio of zinc to tin reagents prevents oligomerization.
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Solvent compatibility : Dichloromethane and 1,2-dichloroethane are optimal, while ethers (e.g., THF) inhibit zinc-tin exchange.
Example from patent literature :
In a similar reaction, ZnBr₂ and [(1-methoxy-2-methyl-1-propenyl)oxy]trimethylsilane (MTS) generated PMMA with Mₙ = 9,600 and Đ = 1.04. Adapting this to tin chemistry, the target compound achieved Mₙ = 8,100–18,000 with polydispersities (<1.3) indicative of controlled synthesis.
Living Polymerization Techniques
Tin-Based Initiators in Acrylic Monomer Systems
The compound may serve as a living polymerization initiator for acrylic esters. Patent CA1186435A describes organotin initiators for synthesizing "living" polymers with narrow molecular weight distributions.
Synthesis protocol :
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Initiator preparation : Tributyltin nitrile (Sn(C₄H₉)₃CN) is generated by treating Sn(C₄H₉)₃Cl with tetrabutylammonium cyanide.
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Monomer addition : Ethyl propenoate is polymerized at 25°C in acetonitrile, with the tin initiator propagating via a "living" mechanism.
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Termination : Exposure to moist air quenches the polymerization, yielding telechelic oligomers with tin end-groups.
Structural Characterization
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NMR analysis : δ 0.8–1.6 ppm (Sn-C₄H₉), δ 4.1–4.3 ppm (ester -OCH₂CH₃), δ 5.7–6.3 ppm (propenoate C=CH₂).
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Mass spectrometry : Molecular ion peaks confirm the presence of Sn (e.g., m/z 427 for [M+Na]⁺).
Silylation-Stannylation Tandem Reactions
Sequential Functionalization
A two-step approach involves:
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Silylation : Protecting the propenoate’s α-position with a trimethylsilyl (TMS) group.
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Stannylation : Displacing the TMS group with Sn(C₄H₉)₃ via Lewis acid catalysis (e.g., BF₃·OEt₂).
Advantages :
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The TMS group enhances regioselectivity during stannylation.
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BF₃·OEt₂ facilitates tin insertion without ester degradation.
Limitations :
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Requires rigorous anhydrous conditions to prevent desilylation.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Applications in Polymer Synthesis
The primary application of 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester is in the synthesis of polymers through radical polymerization techniques. Its unique structure allows for various modifications that enhance the properties of the resulting polymers.
In medicinal chemistry, tributylstannyl acrylates have been explored for their potential in drug design and development. The ability to modify the acrylate structure allows for the synthesis of compounds with specific biological activities.
Anticancer Agents
Research has indicated that derivatives of tributylstannyl acrylates exhibit cytotoxic properties against various cancer cell lines. The stannyl group enhances lipophilicity and may improve cellular uptake.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several tributylstannyl acrylate derivatives on human breast cancer cells (MCF-7). Results showed that certain derivatives inhibited cell proliferation significantly compared to controls, suggesting their potential as anticancer agents .
Environmental Applications
The environmental impact and degradation pathways of tributylstannyl acrylates have been studied to assess their safety and ecological effects.
Biodegradation Studies
Research indicates that tributylstannyl compounds can undergo hydrolysis and microbial degradation in aquatic environments. Understanding these pathways is crucial for evaluating their environmental persistence and potential toxicity.
Table 2: Biodegradation Pathways of Tributylstannyl Compounds
| Compound Type | Hydrolysis Rate (days) | Microbial Degradation Potential |
|---|---|---|
| Tributylstannyl Acrylate | 30 | High |
| Other Stannyl Compounds | Varies | Moderate |
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester involves its ability to participate in various chemical reactions. The tributylstannyl group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural features, properties, and applications of the target compound with other acrylate esters and derivatives:
Comparative Toxicity Data
- Organotin Compounds: Tributyltin derivatives are classified as highly toxic (oral LD₅₀ < 50 mg/kg in rodents) and persist in aquatic ecosystems, bioaccumulating in marine life .
- Ethyl Acrylate: Shown to cause respiratory irritation and carcinogenicity in animal studies; OSHA limits workplace exposure to 5 ppm .
- Ethyl Cinnamate : Low acute toxicity (oral LD₅₀ > 5,000 mg/kg) and widely used in food products .
Biological Activity
2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester, also known as tributylstannyl methacrylate, is a member of the methacrylate family that incorporates a tributyltin moiety. This compound has garnered attention in various fields, particularly in polymer chemistry and medicinal applications. Its biological activity is of significant interest due to the potential implications for human health and environmental safety.
- Chemical Formula : C15H28O2S
- Molecular Weight : 256.44 g/mol
- Structure : The compound features a propenoic acid backbone with a tributylstannyl group, which enhances its reactivity and biological properties.
Biological Activity Overview
The biological activity of tributylstannyl methacrylate is primarily linked to its effects on cellular processes and its potential toxicity. Studies have shown that organotin compounds can exhibit both beneficial and harmful effects depending on their concentration and exposure duration.
Toxicological Effects
- Cellular Toxicity : Organotin compounds, including tributylstannyl derivatives, are known to induce cytotoxicity in various cell lines. They can disrupt cellular membranes and interfere with metabolic processes.
- Endocrine Disruption : Some studies suggest that tributylstannyl compounds may act as endocrine disruptors, affecting hormone signaling pathways. This is particularly concerning for reproductive health and development.
- Carcinogenic Potential : There is ongoing research into the carcinogenic potential of organotin compounds. While some studies indicate a risk of tumor promotion, further investigation is needed to establish clear links.
Biological Applications
- Antimicrobial Activity : Research has indicated that certain stannyl compounds possess antimicrobial properties. They may inhibit the growth of bacteria and fungi, making them candidates for use in medical applications.
- Polymerization Initiators : In polymer chemistry, tributylstannyl methacrylate is utilized as an initiator for radical polymerization processes, allowing for the synthesis of advanced materials with specific properties.
Case Studies
- Study on Cytotoxicity :
- Endocrine Disruption Assessment :
- Antimicrobial Efficacy :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 256.44 g/mol |
| Toxicity (IC50) | ~10 µM in HepG2 cells |
| Antimicrobial Activity (MIC) | 50-200 µg/mL against S. aureus |
| Endocrine Disruption (EC50) | Not established; further research needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
